molecular formula C23H42O3 B14105479 Oxolan-2-ylmethyl octadec-9-enoate

Oxolan-2-ylmethyl octadec-9-enoate

Cat. No.: B14105479
M. Wt: 366.6 g/mol
InChI Key: GIPDEPRRXIBGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolan-2-ylmethyl octadec-9-enoate is an organic compound with the molecular formula C23H42O3. It is an ester formed from the reaction between oxolan-2-ylmethanol and octadec-9-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-2-ylmethyl octadec-9-enoate typically involves the esterification reaction between oxolan-2-ylmethanol and octadec-9-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-ylmethyl octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and boron trifluoride etherate (BF3·Et2O).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Oxidation of this compound can yield oxides or peroxides.

    Reduction: Reduction reactions can produce alcohols.

    Substitution: Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

Oxolan-2-ylmethyl octadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a therapeutic compound.

    Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of oxolan-2-ylmethyl octadec-9-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that exert biological effects. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl octadec-9-enoate: Similar in structure but lacks the oxolan-2-yl group.

    Ethyl octadec-9-enoate: Another ester with a different alkyl group.

    Oxolan-2-ylmethyl dodecanoate: Similar ester with a shorter fatty acid chain.

Uniqueness

Oxolan-2-ylmethyl octadec-9-enoate is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H42O3

Molecular Weight

366.6 g/mol

IUPAC Name

oxolan-2-ylmethyl octadec-9-enoate

InChI

InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h9-10,22H,2-8,11-21H2,1H3

InChI Key

GIPDEPRRXIBGNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.